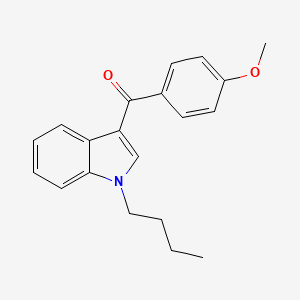

(1-butylindol-3-yl)-(4-methoxyphenyl)methanone

Description

Properties

IUPAC Name |

(1-butylindol-3-yl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c1-3-4-13-21-14-18(17-7-5-6-8-19(17)21)20(22)15-9-11-16(23-2)12-10-15/h5-12,14H,3-4,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INTUAOVLJFCJIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601018143 | |

| Record name | (4-methoxyphenyl)(1-butyl-1H-indol-3-yl)-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345966-77-9 | |

| Record name | (1-Butyl-1H-indol-3-yl)(4-methoxyphenyl)methanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345966779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-methoxyphenyl)(1-butyl-1H-indol-3-yl)-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RCS-4 C4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JYD20N5YL7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RCS-4-C4 homolog involves the reaction of 1-butyl-1H-indole-3-carboxylic acid with 4-methoxyphenylmagnesium bromide in the presence of a suitable catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of RCS-4-C4 homolog follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using industrial-scale chromatography or crystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

RCS-4-C4 homolog undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

RCS-4-C4 homolog is primarily used in scientific research to study the effects of synthetic cannabinoids on cannabinoid receptors. It is used in:

Chemistry: To understand the structure-activity relationships of synthetic cannabinoids.

Biology: To study the interaction of synthetic cannabinoids with biological systems.

Medicine: To explore potential therapeutic applications and toxicological effects.

Industry: As a reference standard in forensic and toxicological analysis.

Mechanism of Action

RCS-4-C4 homolog exerts its effects by acting as an agonist at cannabinoid receptors, specifically CB1 and CB2 receptors. It binds to these receptors and mimics the effects of natural cannabinoids, leading to various physiological and psychological effects. The activation of CB1 receptors is primarily responsible for the psychoactive effects, while CB2 receptor activation is associated with anti-inflammatory and immunomodulatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The pharmacological and physicochemical properties of synthetic cannabinoids are highly sensitive to structural variations. Below is a comparative analysis of RCS-4-C4 with its closest analogues:

Structure-Activity Relationships (SAR)

A. Aryl Substituent Effects

- However, this substitution reduces CB1 receptor affinity compared to naphthoylindoles (e.g., JWH-073) .

- 1-Naphthyl (JWH-073, JWH-018) : The bulky naphthyl group increases lipophilicity and receptor binding potency, contributing to higher CB1 agonism .

- 2-Methoxyphenyl (Isomer of RCS-4) : The ortho-methoxy substitution disrupts planarity, leading to reduced receptor affinity compared to the para-methoxy analogue .

B. Alkyl Chain Modifications

- Butyl vs. Pentyl Chains :

- RCS-4-C4 (butyl) exhibits lower CB1 affinity than its pentyl homologue (RCS-4) and JWH-018 (pentyl + naphthyl), consistent with SAR studies indicating optimal activity with 5–6 carbon chains .

- Shorter chains (e.g., ethyl in compound 27l) result in negligible receptor interaction, as seen in benzofuran derivatives .

C. Metabolic and Regulatory Considerations

- Metabolism :

- Legal Status :

Biological Activity

(1-butylindol-3-yl)-(4-methoxyphenyl)methanone, commonly referred to as a synthetic cannabinoid, is part of a larger class of compounds known for their interaction with the endocannabinoid system. These compounds have gained attention for their potential therapeutic applications and associated risks. This article delves into the biological activity of this specific compound, examining its pharmacodynamics, receptor interactions, and relevant case studies.

The compound features a butyl group attached to an indole structure, linked to a methoxyphenyl moiety through a carbonyl group. This structural configuration is crucial for its activity as it influences binding affinity and selectivity towards cannabinoid receptors.

(1-butylindol-3-yl)-(4-methoxyphenyl)methanone primarily acts as an agonist at the CB1 and CB2 cannabinoid receptors. Activation of these receptors leads to various physiological effects:

- CB1 Receptors : Predominantly located in the central nervous system (CNS), their activation is associated with psychoactive effects, including alterations in mood and perception.

- CB2 Receptors : Found mainly in the immune system, their activation is linked to anti-inflammatory responses and modulation of immune functions.

In Vitro Studies

Research has demonstrated that synthetic cannabinoids like (1-butylindol-3-yl)-(4-methoxyphenyl)methanone exhibit significant binding affinity for both CB1 and CB2 receptors. For instance, studies have shown that these compounds can elicit cannabimimetic effects similar to those produced by Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis .

| Compound | Receptor Type | Binding Affinity (Ki) | Functional Activity |

|---|---|---|---|

| (1-butylindol-3-yl)-(4-methoxyphenyl)methanone | CB1 | Low nanomolar | Agonist |

| (1-butylindol-3-yl)-(4-methoxyphenyl)methanone | CB2 | Low nanomolar | Agonist |

In Vivo Studies

In vivo studies have further elucidated the pharmacological profile of this compound. For example, administration in rodent models has demonstrated effects such as hypothermia and reduced locomotor activity, indicative of its psychoactive properties .

Case Studies and Clinical Observations

Several case studies highlight the implications of using synthetic cannabinoids in clinical settings:

- Case Study on Toxicity : A report detailed instances of acute toxicity associated with synthetic cannabinoids, including cardiovascular issues and severe agitation in users who consumed products containing (1-butylindol-3-yl)-(4-methoxyphenyl)methanone. These cases underscore the importance of understanding the toxicological profiles of such compounds .

- Therapeutic Potential : Conversely, some research suggests potential therapeutic applications in managing pain and inflammation due to the compound's action on CB2 receptors. This duality presents both opportunities and challenges in its application within medical contexts.

Q & A

Basic: What are the standard synthetic routes for (1-butylindol-3-yl)-(4-methoxyphenyl)methanone, and how can reaction conditions be optimized for higher yield?

Methodological Answer:

The synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling to link the indole and methoxyphenyl moieties. For example, a standard protocol (adapted from analogous methanone syntheses) uses indole derivatives activated at the 3-position with a butyl group, reacted with 4-methoxybenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions . Optimization includes:

- Temperature control : Reactions at 0–5°C minimize side reactions like over-acylation.

- Solvent selection : Dichloromethane or toluene enhances solubility and stability of intermediates.

- Catalyst loading : Substoichiometric AlCl₃ (0.8–1.2 eq.) balances reactivity and byproduct formation.

Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) improves purity (>95% by HPLC) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., indole C3 acylation and methoxy group integration). For example, the methoxy proton signal appears as a singlet near δ 3.8 ppm, while indole protons show distinct splitting patterns .

- X-ray Crystallography : Resolves structural ambiguities (e.g., torsional angles between aromatic rings). SHELX software (e.g., SHELXL) refines crystallographic data, with residual factors <0.05 indicating high accuracy .

- IR Spectroscopy : Carbonyl (C=O) stretches near 1680–1700 cm⁻¹ validate ketone formation.

Resolving contradictions : Discrepancies in peak assignments (e.g., overlapping signals in crowded regions) are addressed via 2D NMR (COSY, HSQC) or comparative analysis with structurally similar compounds .

Advanced: How can computational methods predict the electronic properties and dipole moments of this compound?

Methodological Answer:

- Ground-State Dipole Moments (µg) : Calculated using solvent-dependent solvatochromic shifts. For example, µg is derived from Stokes shifts in solvents of varying polarity (e.g., toluene vs. DMSO) via the Lippert-Mataga equation .

- Excited-State Dipole Moments (µe) : Determined using fluorescence spectroscopy and Kamlet-Taft parameters. A 2025 study reported µg = 4.2 D and µe = 6.8 D for a related methanone, indicating significant charge redistribution upon excitation .

- DFT Calculations : Gaussian09 or ORCA software models HOMO-LUMO gaps and electrostatic potential surfaces, aiding in predicting reactivity (e.g., nucleophilic attack at the carbonyl group) .

Advanced: What strategies are used to analyze its potential interactions with biological targets, such as enzymes or receptors?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., cannabinoid receptors CB1/CB2, implicated in its psychoactivity). Docking scores and binding poses (e.g., hydrogen bonding with Ser383 of CB1) prioritize candidates for in vitro testing .

- In Vitro Assays : Competitive binding assays (using [³H]CP-55,940 as a radioligand) quantify affinity (Ki). For example, RCS-4 (this compound’s analog) shows Ki = 34 nM for CB1, suggesting potent interaction .

- Metabolic Stability Studies : LC-MS/MS tracks hepatic microsomal degradation (e.g., CYP3A4-mediated oxidation of the butyl chain) to assess pharmacokinetics .

Advanced: How do structural modifications (e.g., substituent variations) impact its physicochemical and biological properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.